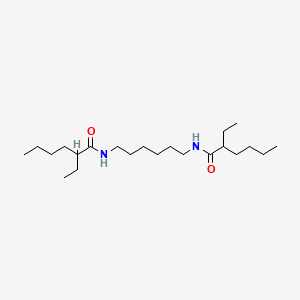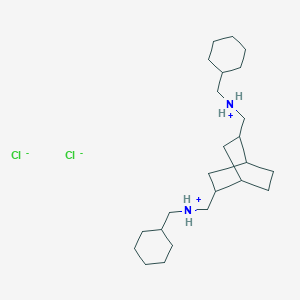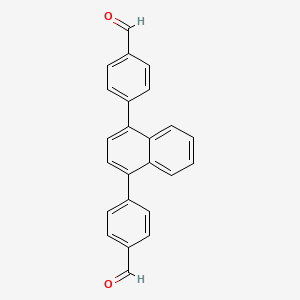![molecular formula C12H10O3 B13739651 [1,1'-Biphenyl]-2,3',6-triol CAS No. 27949-30-0](/img/structure/B13739651.png)
[1,1'-Biphenyl]-2,3',6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,6-Biphenyltriol is an organic compound with the molecular formula C12H10O3 It is a derivative of biphenyl, featuring three hydroxyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3’,6-Biphenyltriol can be synthesized through several methods, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions. One common approach involves the hydroxylation of biphenyl derivatives under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis of 2,3’,6-Biphenyltriol often involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3’,6-Biphenyltriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2,3’,6-Biphenyltriol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3’,6-Biphenyltriol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
- 2,2’,3-Biphenyltriol
- 2,2’,4-Biphenyltriol
- 2,3’,4-Biphenyltriol
Comparison: 2,3’,6-Biphenyltriol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to other biphenyltriols, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets.
Properties
CAS No. |
27949-30-0 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7,13-15H |
InChI Key |
MMJVFOMJAGADPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)

